molecular formula C19H26N6O2 B1249779 2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol CAS No. 500735-47-7

2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol

Cat. No.: B1249779
CAS No.: 500735-47-7
M. Wt: 370.4 g/mol
InChI Key: NDUVSANREQEDRE-CQSZACIVSA-N
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Description

2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol (2-HBAP) is an organic compound that has been studied for its potential applications in various scientific fields. It is a nitrogen-containing heterocycle with two C-H bonds and a C-N bond, and it is a derivative of phenol. 2-HBAP has been studied for its potential applications in organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Catalytic Activity in Epoxidation

The compound shows potential in catalyzing epoxidation reactions. The study by Hossain et al. (2019) investigated the reaction of tridentate aminoalcohol phenol ligands with [MoO2(acac)2] in various solvents, forming complexes that demonstrated moderate to good catalytic activities in epoxidation of different olefins (Hossain et al., 2019).

Synthesis and Spectroscopic Studies

The compound's structure has been studied crystallographically, providing insights into its molecular arrangement. Yıldız et al. (2010) synthesized the compound and characterized it using spectroscopic techniques and X-ray crystallography, revealing details about its molecular structure (Yıldız et al., 2010).

Metabolic Aspects

Shetty and Nelson (1988) conducted an asymmetric synthesis of a related compound, exploring the metabolic pathways and absolute configurations of its diastereoisomers. This research has implications for understanding the metabolic processes of similar compounds (Shetty & Nelson, 1988).

Fluorescence Studies and Metal Complexes

The compound's derivatives have been utilized in the synthesis of metal complexes, demonstrating fluorescence properties. Ji et al. (2012) synthesized zinc(II) complexes using Schiff base ligands derived from the compound, revealing potential applications in photoactive materials (Ji et al., 2012).

Probe Development for Metal Ion Detection

It has applications in developing fluorescent probes for metal ion detection in aqueous media. Singh et al. (2020) designed and synthesized probes based on 2-aminoethylpyridine derivatives of the compound for detecting Fe3+ and Hg2+ ions, indicating its use in environmental and biological systems (Singh et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol' involves the reaction of 2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol with 4-formylphenol in the presence of a suitable catalyst to form the desired compound.", "Starting Materials": [ "2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol", "4-formylphenol" ], "Reaction": [ "Step 1: Dissolve 2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinol (1.0 g, 3.2 mmol) and 4-formylphenol (0.5 g, 3.2 mmol) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable catalyst such as triethylamine (0.5 mL, 3.6 mmol) and stir the reaction mixture at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the desired compound '2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol' as a white solid (yield: 60-70%)." ] }

500735-47-7

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol

InChI

InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1

InChI Key

NDUVSANREQEDRE-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

500735-47-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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